![molecular formula C21H21FN4O2S B2407010 (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1286733-24-1](/img/structure/B2407010.png)
(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
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Description
(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21FN4O2S and its molecular weight is 412.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A new series of novel compounds, including those with structures similar to (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone, have been synthesized for their potential biological activity. For example, Nagaraj, Srinivas, and Rao (2018) synthesized a series of triazole analogues of piperazine that showed significant inhibition of bacterial growth, indicating potential development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial Activities
Compounds similar to the one have been explored for their antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives which showed good to moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Fluorescent Logic Gates
Gauci and Magri (2022) designed compounds including 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor, indicating the utility of similar compounds in developing fluorescent logic gates for probing cellular microenvironments (Gauci & Magri, 2022).
Antimycobacterial Activity
Goněc et al. (2017) designed novel N-arylpiperazines, demonstrating promising antimycobacterial activity against various mycobacterial strains, which may indicate similar potential in compounds like this compound (Goněc, Malík, Csöllei, Jampílek, Stolaříková, Solovič, Mikuš, Keltošová, Kollar, O'mahony, & Coffey, 2017).
Synthesis and Anticonvulsant Agents
Malik and Khan (2014) synthesized novel (5-amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives, demonstrating potent anticonvulsant activities, suggesting similar potential in compounds with the structure (Malik & Khan, 2014).
Tubulin Polymerization Inhibitors
Prinz et al. (2017) reported a series of compounds including 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles as potent inhibitors of tubulin polymerization, which may indicate similar properties in this compound (Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017).
properties
IUPAC Name |
[4-amino-3-(3-fluorophenyl)-1,2-thiazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c1-28-17-7-5-16(6-8-17)25-9-11-26(12-10-25)21(27)20-18(23)19(24-29-20)14-3-2-4-15(22)13-14/h2-8,13H,9-12,23H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNXRDYRFQMNMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC(=CC=C4)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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